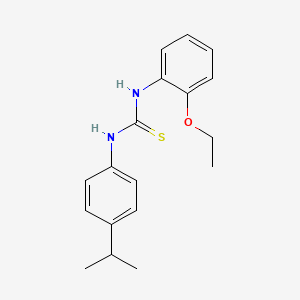
N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, commonly known as EPTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPTU is a thiourea derivative that has been synthesized and studied for its various properties and effects.
科学的研究の応用
EPTU has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, EPTU has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, EPTU has been tested for its ability to enhance plant growth and protect against pests and diseases. In materials science, EPTU has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks.
作用機序
The mechanism of action of EPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EPTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. EPTU has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
EPTU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPTU can induce apoptosis, or programmed cell death, in cancer cells. EPTU has also been shown to inhibit the growth and proliferation of cancer cells. In addition, EPTU has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using EPTU in lab experiments is its relatively simple synthesis method. EPTU is also readily available and affordable. However, one limitation of using EPTU is its potential toxicity. EPTU has been shown to have cytotoxic effects on certain cells, and caution should be taken when handling and using this compound in experiments.
将来の方向性
There are several future directions for the study of EPTU. One area of interest is the development of EPTU-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of EPTU's potential as a plant growth regulator and pesticide. In addition, the synthesis of EPTU derivatives with enhanced properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, EPTU is a thiourea derivative that has gained attention in the field of scientific research for its potential applications in various fields. The synthesis method of EPTU is relatively simple, and it has been studied for its antitumor, antiviral, and antibacterial properties. EPTU has various biochemical and physiological effects, and caution should be taken when using this compound in lab experiments. There are several future directions for the study of EPTU, including the development of EPTU-based drugs and the investigation of EPTU's potential as a plant growth regulator and pesticide.
合成法
The synthesis of EPTU involves the reaction of 2-ethoxyaniline and 4-isopropylaniline with thiocarbonyl diimidazole. The reaction takes place in the presence of a solvent and a base, and the resulting product is purified through recrystallization. The synthesis of EPTU is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-21-17-8-6-5-7-16(17)20-18(22)19-15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFLCNGSEHXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


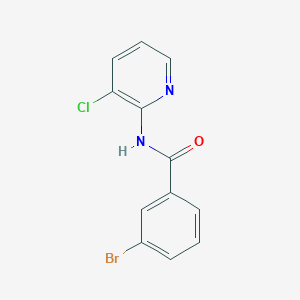
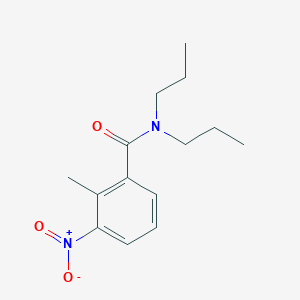
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
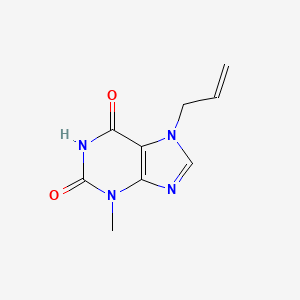
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
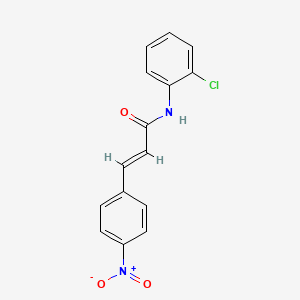
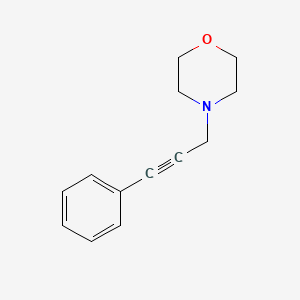
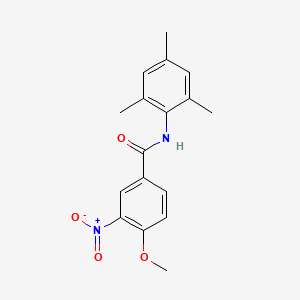
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)